4-Sulfocalix[4]arene sodium salt
CAS No.: 151657-13-5
Cat. No.: VC21114237
Molecular Formula: C28H23NaO16S4
Molecular Weight: 766.7 g/mol
* For research use only. Not for human or veterinary use.
![4-Sulfocalix[4]arene sodium salt - 151657-13-5](/images/no_structure.jpg)
Specification
CAS No. | 151657-13-5 |
---|---|
Molecular Formula | C28H23NaO16S4 |
Molecular Weight | 766.7 g/mol |
IUPAC Name | sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate |
Standard InChI | InChI=1S/C28H24O16S4.Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1/p-1 |
Standard InChI Key | GZPNIEYNWYONCE-UHFFFAOYSA-M |
Isomeric SMILES | C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
SMILES | C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Canonical SMILES | C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Introduction
Chemical Structure and Properties
4-Sulfocalixarene sodium salt consists of four phenolic units connected via methylene bridges, forming a macrocyclic structure. The compound is characterized by the presence of four sulfonate groups at the para positions of the phenolic units, with sodium acting as the counter ion. This arrangement creates a cup-like configuration with a hydrophobic interior cavity and a hydrophilic exterior rim.
Basic Chemical Information
The compound has the molecular formula C28H20Na4O16S4 and a molecular weight of 832.67 g/mol . It is registered under the CAS number 151657-13-5 . The structure features both hydrophobic (aromatic rings) and hydrophilic (sulfonate) environments, making it an amphiphilic molecule with excellent water solubility due to the presence of the sodium sulfonate groups.
Physical and Chemical Properties
The structure of 4-Sulfocalixarene sodium salt allows it to adopt various conformations, with the most stable being the cone conformation. This configuration creates a well-defined cavity capable of hosting various guest molecules. The following table summarizes the key properties of 4-Sulfocalixarene sodium salt:
Property | Value |
---|---|
Molecular Formula | C28H20Na4O16S4 |
Molecular Weight | 832.67 g/mol |
CAS Number | 151657-13-5 |
Physical State | Solid |
Solubility | Highly soluble in water |
Structure Type | Macrocyclic tetrameric phenol derivative |
Functional Groups | Phenolic hydroxyl groups, sulfonate groups |
The amphiphilic nature of this compound, with its hydrophobic cavity formed by aromatic rings and hydrophilic exterior due to the sulfonate groups, makes it particularly useful in various applications requiring molecular recognition and host-guest chemistry .
Applications and Uses
4-Sulfocalixarene sodium salt has found numerous applications across various scientific and industrial fields due to its unique structural features and host-guest properties.
Supramolecular Chemistry
In supramolecular chemistry, 4-Sulfocalixarene sodium salt serves as an important building block for constructing complex molecular assemblies. Research has demonstrated that it forms supramolecular assemblies with cucurbituril (Q) in a ratio close to 3:1 (Q:SCA) . These assemblies can incorporate volatile compounds or luminescent dyes, making them useful for creating adsorbent or solid fluorescent materials .
The driving force for this assembly is suggested to be the outer-surface interaction between the compounds. Dynamic light scattering, scanning electron microscopy, and NMR analyses have confirmed these supramolecular aggregations .
Drug Delivery Systems
The amphiphilic nature of 4-Sulfocalixarene sodium salt makes it an excellent candidate for drug delivery applications . Its ability to form complexes with various organic molecules allows it to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. The compound can encapsulate drug molecules within its hydrophobic cavity while the hydrophilic sulfonate groups improve water solubility.
Molecular Recognition and Sensing
4-Sulfocalixarene sodium salt exhibits excellent molecular recognition properties, making it useful for sensing applications. The compound can selectively bind to specific analytes, producing detectable signals through various transduction mechanisms. This property has been exploited in the development of chemical sensors for detecting ions, small molecules, and even biological macromolecules.
Other Applications
Additional applications of 4-Sulfocalixarene sodium salt include:
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Coupling agent for organic molecules and metal complexes due to its dual hydrophobic and hydrophilic environments
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Analysis and separation technologies
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Enzyme mimetic systems
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Catalysis of chemical reactions
Research Findings in Supramolecular Chemistry
Recent research has revealed fascinating insights into the behavior of 4-Sulfocalixarene sodium salt in supramolecular assemblies, particularly its interactions with cucurbituril compounds.
Interaction with Cucurbituril
Studies have shown that mixing aqueous solutions of 4-Sulfocalixarene (SCA) and cucurbituril (Q) results in the immediate formation of white microcrystals with near-quantitative yield . Advanced analytical techniques such as titration 1H NMR spectroscopy and isothermal titration calorimetry have demonstrated that the interaction ratio of Q and SCA is approximately 3:1 .
The driving mechanism behind these assemblies appears to be the interaction between the sulfonate groups of the calixarene and the outer surface of the cucurbituril. The resulting supramolecular structures possess novel properties beyond those of the individual components.
Host-Guest Properties
The unique structural features of 4-Sulfocalixarene sodium salt enable it to form stable host-guest complexes with various molecules. The hydrophobic cavity can accommodate small organic molecules and cations, while the hydrophilic sulfonate groups contribute to the stability of these complexes in aqueous environments.
Research has shown that 4-Sulfocalixarene sodium salt-based supramolecular assemblies can accommodate:
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Volatile organic compounds
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Luminescent dyes
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Various cationic species
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Small organic molecules
These properties make the compound particularly valuable in the development of new materials for molecular encapsulation and controlled release applications.
Comparison with Related Compounds
Understanding the relationship between 4-Sulfocalixarene sodium salt and similar compounds helps to contextualize its unique properties and applications.
Comparison with 4-Sulfothiacalixarene Sodium Salt
A related compound, 4-Sulfothiacalixarene sodium salt, differs in that it contains sulfur atoms in the bridging positions instead of methylene groups. The following table compares these two compounds:
Property | 4-Sulfocalixarene Sodium Salt | 4-Sulfothiacalixarene Sodium Salt |
---|---|---|
CAS Number | 151657-13-5 | 211561-04-5 |
Molecular Formula | C28H20Na4O16S4 | C24H12Na4O12S8 |
Molecular Weight | 832.67 g/mol | 904.822 g/mol |
Bridge Type | Methylene (-CH2-) | Sulfur (-S-) |
Melting Point | Not specified in sources | 390°C |
The substitution of methylene bridges with sulfur atoms alters the cavity size, flexibility, and binding properties of the macrocycle, resulting in different host-guest behaviors and applications.
Relationship with Other Calixarenes
4-Sulfocalixarene sodium salt belongs to the broader family of calixarenes, which are characterized by repeating phenolic units connected via methylene groups forming macrocyclic molecules. These compounds are often categorized based on the number of phenolic units in the macrocycle, with variations including calixarene, calix arene, and calix arene.
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